2,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
2,7,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is notable for its diverse biological and pharmaceutical activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-trimethylphenol with ethyl acetoacetate in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of 2,7,8-Trimethylchroman-4-one often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,7,8-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones .
Scientific Research Applications
2,7,8-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,7,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Chroman-4-one: The parent compound with a similar structure but lacking the methyl groups at positions 2, 7, and 8.
2,7,8-Trihydroxychroman-4-one: A hydroxylated derivative with different biological activities.
Taxifolin: A naturally occurring flavonoid with a chromanone structure.
Uniqueness: 2,7,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at positions 2, 7, and 8 enhance its stability and influence its interaction with biological targets .
Properties
CAS No. |
61995-64-0 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,7,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-5,8H,6H2,1-3H3 |
InChI Key |
FUQGBFSQMDXNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C(=C(C=C2)C)C |
Origin of Product |
United States |
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